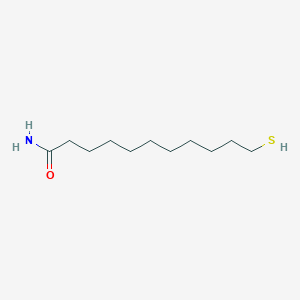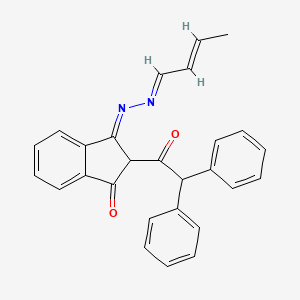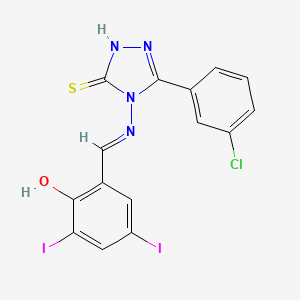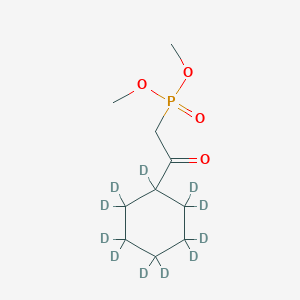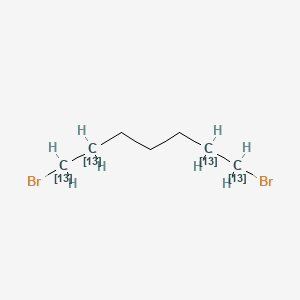
1,7-dibromo(1,2,6,7-13C4)heptane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,7-Dibromo(1,2,6,7-13C4)heptane is a compound with the molecular formula [13C]4C3H14Br2 and a molecular weight of 261.96 g/mol. It is a labeled version of 1,7-dibromoheptane, where the carbon atoms at positions 1, 2, 6, and 7 are replaced with the carbon-13 isotope. This compound is used in various scientific research applications due to its unique isotopic labeling.
Méthodes De Préparation
1,7-Dibromo(1,2,6,7-13C4)heptane can be synthesized from 1,7-heptanediol through a bromination reaction . The reaction involves the use of brominating agents such as phosphorus tribromide or hydrogen bromide in the presence of a solvent like dichloromethane. The reaction conditions typically include room temperature and a reaction time of several hours to ensure complete bromination.
Analyse Des Réactions Chimiques
1,7-Dibromo(1,2,6,7-13C4)heptane undergoes various chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alkoxides to form corresponding substituted products.
Elimination Reactions: Under basic conditions, it can undergo elimination reactions to form alkenes.
Reduction Reactions: It can be reduced to form 1,7-dihydroxyheptane using reducing agents like lithium aluminum hydride.
Applications De Recherche Scientifique
1,7-Dibromo(1,2,6,7-13C4)heptane is used in various scientific research applications, including:
Chemistry: It is used as a synthetic intermediate in the preparation of liquid crystalline copolyethers and dendrimers.
Biology: It is used in metabolic research to study metabolic pathways in vivo due to its stable isotope labeling.
Medicine: It is used in clinical diagnostics for imaging, diagnosis, and newborn screening.
Industry: It is used as a chemical reference for chemical identification, qualitative, and quantitative detection.
Mécanisme D'action
The mechanism of action of 1,7-dibromo(1,2,6,7-13C4)heptane involves its ability to act as a synthetic intermediate in various chemical reactions. The bromine atoms at positions 1 and 7 are reactive sites that can undergo substitution or elimination reactions, leading to the formation of various products. The isotopic labeling with carbon-13 allows for the tracking of the compound in metabolic studies and other research applications.
Comparaison Avec Des Composés Similaires
1,7-Dibromo(1,2,6,7-13C4)heptane can be compared with other similar compounds such as:
1,7-Dibromoheptane: The non-labeled version of the compound, which has similar chemical properties but lacks the isotopic labeling.
1,6-Dibromohexane: A shorter chain analog with similar reactivity but different physical properties.
1,8-Dibromooctane: A longer chain analog with similar reactivity but different physical properties.
The uniqueness of this compound lies in its isotopic labeling, which makes it valuable for research applications that require tracking and identification of the compound in complex biological and chemical systems.
Propriétés
Numéro CAS |
1173019-50-5 |
|---|---|
Formule moléculaire |
C7H14Br2 |
Poids moléculaire |
261.96 g/mol |
Nom IUPAC |
1,7-dibromo(1,2,6,7-13C4)heptane |
InChI |
InChI=1S/C7H14Br2/c8-6-4-2-1-3-5-7-9/h1-7H2/i4+1,5+1,6+1,7+1 |
Clé InChI |
LVWSZGCVEZRFBT-SQLBHGNYSA-N |
SMILES isomérique |
C(C[13CH2][13CH2]Br)C[13CH2][13CH2]Br |
SMILES canonique |
C(CCCBr)CCCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


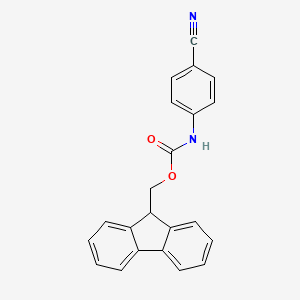





![2-(2-chlorophenoxy)-N'-[(E)-(4-nitrophenyl)methylidene]acetohydrazide](/img/structure/B15088463.png)
